4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide

Description

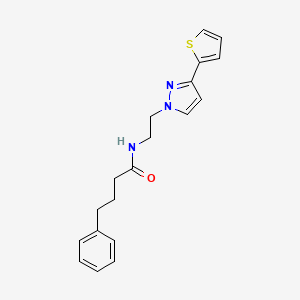

4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises:

- A butanamide linker connected to a phenyl group, introducing hydrophobicity and conformational flexibility.

- An ethyl spacer bridging the pyrazole and amide functionalities, influencing steric and electronic properties.

The thiophene and phenyl substituents likely enhance lipophilicity and modulate binding interactions in biological or material science contexts.

Properties

IUPAC Name |

4-phenyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c23-19(10-4-8-16-6-2-1-3-7-16)20-12-14-22-13-11-17(21-22)18-9-5-15-24-18/h1-3,5-7,9,11,13,15H,4,8,10,12,14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVXGPIYZMBEEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide typically involves multi-step synthetic pathways. The process often starts with the synthesis of the pyrazole ring, which can be achieved via the condensation reaction between hydrazine and a 1,3-diketone. This intermediate can then be reacted with a thiophene derivative under appropriate conditions, usually involving the use of an acid or base catalyst.

Subsequent steps involve the introduction of the butanamide moiety. This can be achieved through amide bond formation reactions, often utilizing reagents such as carbodiimides or coupling agents like HATU or EDCI in the presence of a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound would likely be optimized for cost-efficiency and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the synthetic process. Reaction conditions such as temperature, pressure, and solvent choice are critical parameters that need to be finely tuned.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide can undergo a variety of chemical reactions:

Oxidation: : The compound can be oxidized at different positions depending on the choice of oxidizing agent.

Reduction: : Reduction reactions may target the amide bond or other reactive sites within the compound.

Substitution: : The aromatic rings present in the compound allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH₄) as a reducing agent.

Substitution: : Halogenating agents (e.g., Br₂) for electrophilic aromatic substitution, and nucleophiles like amines or thiols for nucleophilic substitutions.

Major Products

The products of these reactions depend heavily on the specific conditions and reagents used, but can include oxidized derivatives, reduced amide forms, and various substituted compounds.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications.

Biology

In biological research, derivatives of this compound have been investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities.

Medicine

The compound’s structure makes it a candidate for the design of new therapeutic agents, particularly in the development of drugs targeting specific biochemical pathways.

Industry

Mechanism of Action

The exact mechanism of action depends on the specific application and context. For instance, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The compound’s uniqueness lies in its thiophene-pyrazole hybrid core , distinguishing it from other pyrazole-based analogs. Key comparisons include:

Table 1: Structural Comparison with Analogous Compounds

*Molecular weights are estimated due to lack of experimental data in provided evidence.

- Electronic Effects: The thiophene moiety introduces electron-rich sulfur atoms, enhancing polarizability compared to difluoromethyl or chloro substituents in analogs like Example 189 .

Crystallographic and Refinement Considerations

Crystal structures of pyrazole derivatives are often refined using programs like SHELXL , which optimize parameters such as bond lengths, angles, and thermal displacement . For instance:

- Pyrazole rings typically exhibit bond lengths of ~1.34–1.38 Å for N–N and C–N bonds.

- Thiophene substituents may introduce torsional strain, detectable via SHELXL’s refinement of anisotropic displacement parameters .

Biological Activity

The compound 4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide is a member of the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula for this compound is:

Structural Features

- Phenyl Group : Provides hydrophobic interactions and potential π-π stacking.

- Thiophene Ring : Contributes to electron delocalization and may enhance biological activity.

- Pyrazole Moiety : Known for its role in various pharmacological activities.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells. A study demonstrated that certain pyrazole derivatives caused an increase in soluble tubulin fractions, suggesting a mechanism of action that disrupts microtubule dynamics, similar to known anticancer agents like Combretastatin A-4 .

Antimicrobial Activity

Compounds containing thiophene and pyrazole rings have also been evaluated for their antimicrobial properties. A series of synthesized derivatives showed promising antibacterial activity against various strains of bacteria. The presence of the thiophene ring is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell death .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been explored in several studies. They are thought to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The incorporation of the thiophene moiety may further enhance anti-inflammatory activity by modulating signaling pathways involved in inflammation .

Receptor Interaction

The biological activity of this compound likely involves binding to specific receptors or enzymes. This can lead to modulation of various signaling pathways that affect cellular processes such as proliferation, apoptosis, and inflammation.

Enzyme Inhibition

Inhibition of key enzymes such as COX and certain kinases has been documented for related compounds. This inhibition can result in decreased production of pro-inflammatory mediators and altered cell signaling, contributing to the observed therapeutic effects .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibits tubulin polymerization | |

| Antimicrobial | Disrupts bacterial cell membranes | |

| Anti-inflammatory | Inhibits COX enzymes |

Case Study: Anticancer Activity

A specific study focusing on a related pyrazole compound showed that it induced apoptosis in HeLa cells through microtubule destabilization. The treatment resulted in a significant increase in soluble tubulin levels compared to control groups, indicating effective disruption of microtubule dynamics .

Case Study: Antimicrobial Efficacy

In another investigation, a series of compounds structurally related to this compound were screened for antibacterial activity. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents from this chemical class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.